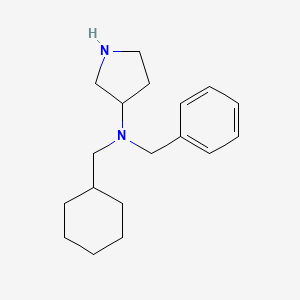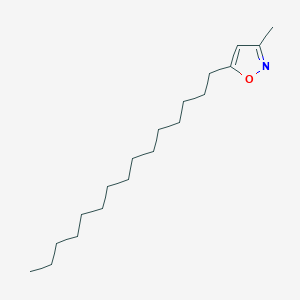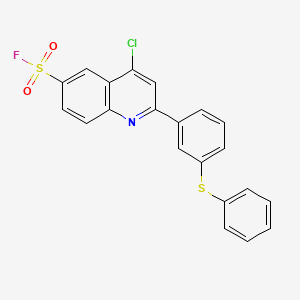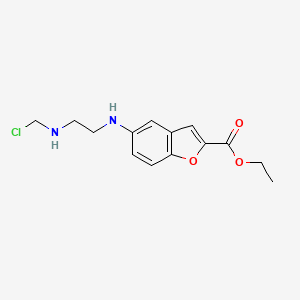
3-(4-Methylphenyl)-5-(nitromethyl)-4,5-dihydro-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Nitromethyl)-3-(p-tolyl)-4,5-dihydroisoxazole is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the nitromethyl and p-tolyl groups in this compound makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Nitromethyl)-3-(p-tolyl)-4,5-dihydroisoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction of N-propargyl-N-p-tolyl-N-2-furfurylamines under microwave irradiation conditions. This method has been shown to produce the desired compound with high yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves the use of organometallic catalysts and controlled reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is also gaining popularity in industrial settings due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Nitromethyl)-3-(p-tolyl)-4,5-dihydroisoxazole undergoes various types of chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form amine derivatives.
Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives of the compound.
Substitution: Halogenated derivatives of the compound.
Applications De Recherche Scientifique
5-(Nitromethyl)-3-(p-tolyl)-4,5-dihydroisoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Nitromethyl)-3-(p-tolyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The nitromethyl group can participate in redox reactions, while the p-tolyl group can engage in aromatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Nitromethyl)-3-(phenyl)-4,5-dihydroisoxazole
- 5-(Nitromethyl)-3-(m-tolyl)-4,5-dihydroisoxazole
- 5-(Nitromethyl)-3-(o-tolyl)-4,5-dihydroisoxazole
Uniqueness
5-(Nitromethyl)-3-(p-tolyl)-4,5-dihydroisoxazole is unique due to the presence of the p-tolyl group, which provides distinct electronic and steric properties compared to its ortho and meta isomers. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Propriétés
Numéro CAS |
106726-25-4 |
|---|---|
Formule moléculaire |
C11H12N2O3 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-5-(nitromethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C11H12N2O3/c1-8-2-4-9(5-3-8)11-6-10(16-12-11)7-13(14)15/h2-5,10H,6-7H2,1H3 |
Clé InChI |
PFFGHHLOJNJNNJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NOC(C2)C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isoxazole, 5-[bis(methylthio)methyl]-3-methyl-](/img/structure/B12901405.png)


![Benzenamine, 4-[2-(2-furanyl)ethenyl]-N,N-dimethyl-](/img/structure/B12901433.png)


![2-Chloro-3-iodocyclohepta[b]pyrrole](/img/structure/B12901455.png)
![N-[2-(Acetamidomethyl)-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12901459.png)


![Furo[2,3-g][2,1]benzoxazole](/img/structure/B12901475.png)
![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid](/img/structure/B12901489.png)


